Stearic Acid-d35: A Comprehensive Technical Guide for Researchers
Stearic Acid-d35: A Comprehensive Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies of Stearic Acid-d35, a deuterated analog of stearic acid. This document provides detailed information on its properties, its use as an internal standard in mass spectrometry, and as a tracer in metabolic research.
Stearic Acid-d35 is a stable isotope-labeled form of stearic acid where 35 of the 36 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research, where it serves as a robust internal standard and a tracer for in vivo and in vitro studies.[1] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of natural stearic acid in biological systems while being distinguishable by mass spectrometry.
Core Properties and Specifications
Stearic Acid-d35 is a white, waxy solid at room temperature. Its high isotopic purity is critical for its use as an internal standard to minimize interference from unlabeled or partially labeled molecules.[2] Key quantitative data for Stearic Acid-d35 are summarized in the tables below.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₈HD₃₅O₂ |
| Molecular Weight | 319.69 g/mol |
| Melting Point | 68-70 °C |
| Boiling Point | 361 °C |
| Flash Point | 113 °C |
| Form | Solid |
Source:
Chemical and Analytical Properties
| Property | Value/Description |
| Chemical Name | Octadecanoic-d35 acid |
| Synonyms | C18:0-d35, FA 18:0-d35 |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥99% |
| Mass Shift (M+) | +35 |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) |
Source:[3]
Applications in Research and Drug Development
The primary applications of Stearic Acid-d35 stem from its ability to be distinguished from its natural analog by mass spectrometry. This makes it an ideal internal standard for the accurate quantification of stearic acid in complex biological matrices and a powerful tracer for elucidating the metabolic fate of fatty acids.
Internal Standard for Mass Spectrometry
In quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and variations in instrument response.[2][4] Stearic Acid-d35 is added to samples at a known concentration at the beginning of the sample preparation process. The ratio of the signal from the endogenous stearic acid to the signal from Stearic Acid-d35 is then used to calculate the precise concentration of stearic acid in the sample.
Metabolic Tracing
Stearic Acid-d35 can be used to trace the metabolic fate of stearic acid in vivo and in vitro.[1][5] By introducing deuterated stearic acid into a biological system, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters. It can also be used to study fatty acid oxidation.[5][6] This provides valuable insights into lipid metabolism in both healthy and diseased states.
Experimental Protocols
The following sections provide detailed methodologies for the use of Stearic Acid-d35 in common research applications.
Quantification of Stearic Acid in Biological Samples using GC-MS
This protocol is adapted from established methods for fatty acid analysis and is suitable for plasma, tissues, and cell cultures.[2]
1. Sample Preparation and Lipid Extraction:
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For Plasma: To 100 µL of plasma, add a known amount of Stearic Acid-d35 solution (e.g., 10 µL of a 1 mg/mL solution in methanol). Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.
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For Tissues: Homogenize a known weight of tissue (e.g., 50 mg) in 1 mL of ice-cold saline. Add a known amount of Stearic Acid-d35. Add 4 mL of chloroform:methanol (2:1, v/v). Vortex and sonicate on ice.
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For Cultured Cells: Scrape cells from the culture dish in phosphate-buffered saline (PBS). Centrifuge to obtain a cell pellet. Resuspend the pellet in a known volume of PBS. Add a known amount of Stearic Acid-d35. Add chloroform:methanol (2:1, v/v).
-
Phase Separation: After the addition of the solvent mixture, add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a clean glass tube.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.
-
Add 2 mL of boron trifluoride-methanol solution (14% BF₃ in methanol). Heat at 80°C for another 10 minutes. This process converts the fatty acids to their more volatile methyl esters (FAMEs).
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction.
-
Combine the hexane extracts and evaporate to a final volume of approximately 50 µL.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A fused silica capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor the molecular ion or a characteristic fragment ion for both stearic acid methyl ester and stearic acid-d35 methyl ester. For stearic acid methyl ester (m/z 298.5), characteristic ions include m/z 74, 87, and 298. For stearic acid-d35 methyl ester (m/z 333.7), the corresponding ions will be shifted by 35 amu.
-
In Vivo Metabolic Tracing of Stearic Acid
This protocol provides a general framework for an in vivo study in a mouse model to trace the incorporation of dietary Stearic Acid-d35 into plasma lipids.[5][6]
1. Tracer Administration:
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Prepare a lipid emulsion containing Stearic Acid-d35. A typical dose for a mouse would be in the range of 150 mg/kg body weight.[5] The tracer can be mixed with a carrier oil like corn oil.
-
Administer the tracer to the mice via oral gavage.
2. Sample Collection:
-
Collect blood samples at various time points after tracer administration (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Collect the blood in EDTA-coated tubes and centrifuge to separate the plasma. Store the plasma at -80°C until analysis.
3. Lipid Analysis:
-
Extract the total lipids from the plasma samples as described in the previous protocol.
-
Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Convert the fatty acids within each lipid class to FAMEs as described previously.
-
Analyze the FAMEs by GC-MS to determine the enrichment of deuterium in the stearic acid fraction of each lipid class.
Visualizing Workflows and Pathways
Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of stearic acid using Stearic Acid-d35 as an internal standard.
Metabolic Pathway of Stearic Acid
Caption: Simplified metabolic pathway of stearic acid.
Conclusion
Stearic Acid-d35 is a versatile and indispensable tool for researchers in the fields of lipidomics, drug metabolism, and nutritional science. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements, while its application as a metabolic tracer provides deep insights into the complex dynamics of fatty acid metabolism. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective implementation of Stearic Acid-d35 in experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
